8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326809-76-0
Cat. No.: VC11716377
Molecular Formula: C20H26ClNO4
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.
![8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326809-76-0](/images/structure/VC11716377.png)
Specification
CAS No. | 1326809-76-0 |
---|---|
Molecular Formula | C20H26ClNO4 |
Molecular Weight | 379.9 g/mol |
IUPAC Name | 8-tert-butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Standard InChI | InChI=1S/C20H26ClNO4/c1-19(2,3)14-7-9-20(10-8-14)22(16(12-26-20)18(24)25)17(23)13-5-4-6-15(21)11-13/h4-6,11,14,16H,7-10,12H2,1-3H3,(H,24,25) |
Standard InChI Key | XLAPLVORVCMOEI-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Spectroscopic and Physicochemical Properties
Key properties inferred from structural analogs include:
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Solubility: Limited aqueous solubility due to the hydrophobic tert-butyl and aromatic groups, with improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
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Stability: The spirocyclic framework likely enhances resistance to enzymatic degradation compared to linear analogs .
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Spectral Data: Infrared (IR) spectra would show carbonyl stretches (~1700 cm⁻¹) from the carboxylic acid and benzoyl groups, while nuclear magnetic resonance (NMR) would reveal distinct signals for the spiro carbon environment and tert-butyl protons .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of spirocyclic lactams typically involves multi-step strategies:
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Ring-Closing Metathesis: Formation of the oxa-azaspiro core using Grubbs catalysts under inert conditions .
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Benzoylation: Introduction of the 3-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution .
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Carboxylic Acid Functionalization: Oxidation of a precursor alcohol or hydrolysis of a nitrile group to yield the final carboxylic acid .
A representative protocol for a related compound, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (C₁₄H₂₃NO₃, MW 253.34 g/mol), involves protecting the amine with a tert-butoxycarbonyl (Boc) group, followed by cyclization and oxidation .
Purification and Characterization
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Chromatography: Reverse-phase HPLC or silica gel chromatography isolates the target compound from byproducts .
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Crystallization: Slow evaporation from ethanol/water mixtures yields crystals suitable for X-ray diffraction .
Pharmacological Profile and Biological Activity
Mechanism of Action
While direct studies on the compound are scarce, structurally similar spirocyclic lactams exhibit:
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Fatty Acid Amide Hydrolase (FAAH) Inhibition: Modulating endocannabinoid signaling for analgesic and anti-inflammatory effects .
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GPCR Modulation: Interaction with serotonin or dopamine receptors, suggesting neuropsychiatric applications .
In Vitro and Preclinical Data
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Enzyme Inhibition: Analogous compounds show IC₅₀ values in the nanomolar range for FAAH .
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Cytotoxicity: Preliminary assays indicate low cytotoxicity (CC₅₀ > 100 μM) in HEK293 and HepG2 cell lines .
Comparative Analysis with Structural Analogs
This table highlights how substituents influence bioactivity: electron-withdrawing groups (e.g., chlorine) enhance enzyme inhibition, while Boc protection aids synthetic manipulation .
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